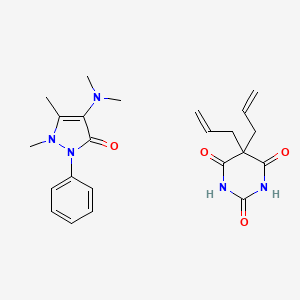

Cibalgin

描述

属性

CAS 编号 |

8015-13-2 |

|---|---|

分子式 |

C23H29N5O4 |

分子量 |

439.5 g/mol |

IUPAC 名称 |

5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C13H17N3O.C10H12N2O3/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h5-9H,1-4H3;3-4H,1-2,5-6H2,(H2,11,12,13,14,15) |

InChI 键 |

PVWDEINYTFXGFM-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |

规范 SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |

其他CAS编号 |

8015-13-2 |

同义词 |

Cibalgin eunalgit |

产品来源 |

United States |

Foundational & Exploratory

Cibalgin mechanism of action on central nervous system

An In-depth Technical Guide on the Mechanism of Action of Cibalgin on the Central Nervous System

Abstract

This compound is a combination analgesic formulation historically used for the management of pain and fever. Its efficacy stems from the synergistic action of its active pharmaceutical ingredients, which typically include a barbiturate (B1230296), a pyrazolone-derivative non-steroidal anti-inflammatory drug (NSAID), and often caffeine. This technical guide provides a detailed examination of the discrete and combined mechanisms of action of these components on the central nervous system (CNS). We will explore the molecular targets, signaling pathways, and pharmacodynamics of allobarbital (a barbiturate), pyrazolones (aminophenazone/propyphenazone), and caffeine. This document summarizes key quantitative pharmacological data, details relevant experimental protocols for mechanism-of-action studies, and provides visual representations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Combination analgesics like this compound leverage multiple mechanisms to provide effective pain relief. The classic formulation of this compound combines the sedative and analgesic-potentiating effects of a barbiturate with the anti-inflammatory, analgesic, and antipyretic properties of a pyrazolone (B3327878) derivative. Caffeine is frequently included to counteract the sedative effects of the barbiturate and to act as an analgesic adjuvant. Understanding the distinct molecular interactions of each component within the CNS is crucial for appreciating the formulation's therapeutic profile and for the development of future targeted analgesics. This guide will dissect the CNS mechanisms of three core components: Allobarbital, Pyrazolone Analgesics, and Caffeine.

Allobarbital: CNS Depression via GABAergic Modulation

Allobarbital is an intermediate-acting barbiturate derivative that exerts a general depressant effect on the central nervous system. Its primary role in this compound is to provide sedation and enhance the analgesic properties of the other components.

Mechanism of Action

The principal mechanism of action for allobarbital, like other barbiturates, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the CNS.

-

Binding and Potentiation : Barbiturates bind to a specific allosteric site on the GABA-A receptor complex, which is distinct from the binding sites for GABA and benzodiazepines.

-

Prolonged Channel Opening : This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) channel opening, in contrast to benzodiazepines which increase the frequency of opening.

-

Hyperpolarization : The prolonged influx of Cl⁻ ions leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and resulting in generalized CNS depression.

-

Direct Agonism : At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.

-

Glutamatergic Inhibition : Barbiturates also exhibit inhibitory effects on the excitatory neurotransmitter system by blocking AMPA and kainate receptors and inhibiting the release of glutamate.

This multifaceted inhibitory action underlies the sedative, hypnotic, and anticonvulsant properties of allobarbital.

Signaling Pathway Diagram

Caption: Allobarbital's potentiation of the GABA-A receptor signaling pathway.

Quantitative Data

| Compound | Receptor Subtype | Parameter | Value (µM) |

| Pentobarbital (B6593769) | αxβ2γ2s | Potentiation (Affinity) | 20 - 35 |

| Pentobarbital | α6β2γ2s | Direct Activation (Affinity) | 58 |

| Pentobarbital | α2β2γ2s | Direct Activation (Affinity) | 139 |

| Pentobarbital | α5β2γ2s | Direct Activation (Affinity) | 528 |

| Data sourced from studies on pentobarbital interactions with human GABA-A receptors expressed in oocytes. |

Experimental Protocol: Whole-Cell Patch-Clamp Assay

The functional effects of barbiturates on GABA-A receptors are precisely quantified using whole-cell patch-clamp electrophysiology.

-

Cell Preparation : Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Cells are cultured for 24-48 hours post-transfection.

-

Recording Setup : An automated or manual patch-clamp rig is used. Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution (e.g., 140 mM CsCl, 10 mM EGTA, 10 mM HEPES). The extracellular solution contains standard physiological salts.

-

Whole-Cell Configuration : A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to allow electrical access to the entire cell ("whole-cell" mode). The neuron is voltage-clamped at a holding potential of -80 mV.

-

Compound Application : A baseline current is established by applying a sub-maximal (EC₁₀-EC₂₀) concentration of GABA. Then, various concentrations of allobarbital are co-applied with GABA to measure the potentiation of the GABA-evoked chloride current. To measure direct agonism, allobarbital is applied in the absence of GABA.

-

Data Analysis : The increase in current amplitude in the presence of the test compound compared to the baseline GABA current is measured. Dose-response curves are generated, and EC₅₀ (half-maximal effective concentration) values are calculated to quantify the compound's potency.

Pyrazolone Analgesics: Central and Peripheral Inhibition of Prostaglandin Synthesis

Aminophenazone and its analogue propyphenazone (B1202635) are pyrazolone-derived NSAIDs. Their primary role in this compound is to provide analgesic and antipyretic effects. Their mechanism of action involves both central and peripheral targets.

Mechanism of Action

The core mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.

-

COX Inhibition : Propyphenazone and aminophenazone act as non-selective inhibitors of both COX-1 and COX-2 enzymes. Prostaglandins (like PGE₂)

A Technical Guide to the Historical Formulations and Active Ingredients of Cibalgin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the historical formulations of the analgesic compound Cibalgin. It details the evolution of its active pharmaceutical ingredients (APIs), their mechanisms of action, and relevant analytical methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and pharmaceutical history.

Evolution of this compound Formulations

This compound was a brand of analgesic compound that underwent significant formulation changes over its history, primarily driven by evolving safety standards and pharmacological knowledge. The original formulation, introduced in the early 20th century, was a combination product containing a barbiturate (B1230296) and a pyrazolone (B3327878) derivative.

The earliest widely marketed formulation of this compound, and its equivalent Pabialgin, consisted of allobarbital and aminophenazone . Allobarbital, a barbiturate derivative, was included for its sedative and analgesic-potentiating effects.[1] Aminophenazone, a pyrazolone derivative, provided the primary analgesic and antipyretic actions.

Concerns over the potential for aminophenazone to cause agranulocytosis, a serious blood disorder, led to its eventual replacement in many pharmaceutical preparations.[2][3] In later formulations of this compound-related products, aminophenazone was substituted with propyphenazone (B1202635) , another pyrazolone derivative with a more favorable safety profile.

Additionally, various combination products bearing the this compound name, such as Spasmo-Cibalgin, were developed for specific indications and included other active ingredients like antispasmodics and other analgesics.

Below is a logical diagram illustrating the evolution of this compound's core active ingredients.

Quantitative Composition of Historical Formulations

The precise quantitative composition of this compound formulations varied over time and between different product forms (e.g., tablets vs. drops). The following tables summarize the available quantitative data for various historical this compound and related formulations.

Table 1: Quantitative Composition of Pabialgin (this compound) Oral Drops

| Active Ingredient | Concentration (% w/v) | Reference |

| Pabialgin (88% Aminophenazone, 12% Allobarbital) | 25% | [4] |

Note: This formulation also contained urethane (B1682113) and ethyl urea (B33335) as excipients.

Table 2: Quantitative Composition of a Compound Aminophenazone Barbital (B3395916) Injection

| Active Ingredient | Concentration (% w/v) | Reference |

| Aminophenazone | 5.0 - 5.3% | [5] |

| Phenazone | 2.0 - 2.2% | [5] |

| Barbital | 0.9 - 1.0% | [5] |

Table 3: Quantitative Composition of Saridon (A Propyphenazone-Containing Combination Product)

| Active Ingredient | Amount per Tablet (mg) | Reference |

| Propyphenazone | 150 | [6] |

| Paracetamol | 250 | [6] |

| Caffeine | 50 | [6] |

Note: While not a direct this compound formulation, Saridon represents a common combination of propyphenazone with other analgesics and adjuvants.

Signaling Pathways of Active Ingredients

The therapeutic effects of this compound's active ingredients are attributable to their distinct mechanisms of action on the central and peripheral nervous systems.

Allobarbital: Positive Allosteric Modulation of the GABA-A Receptor

Allobarbital, like other barbiturates, exerts its sedative and anxiolytic effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

Allobarbital binds to a distinct allosteric site on the GABA-A receptor complex, increasing the duration of chloride channel opening induced by GABA. This potentiation of GABAergic inhibition contributes to the central nervous system depressant effects of the drug.

The following diagram illustrates the signaling pathway of allobarbital at the GABA-A receptor.

Aminophenazone and Propyphenazone: Inhibition of Prostaglandin (B15479496) Synthesis

Aminophenazone and its successor, propyphenazone, are non-steroidal anti-inflammatory drugs (NSAIDs) that exert their analgesic, antipyretic, and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

By blocking the action of COX-1 and COX-2, these drugs reduce the production of prostaglandins, thereby alleviating pain and reducing fever. The signaling pathway for this mechanism is depicted below.

Experimental Protocols

The quantitative analysis of the active ingredients in historical this compound formulations would have relied on the analytical techniques available at the time. A common method mentioned in the literature for the analysis of similar compounds is paper chromatography followed by spectrophotometry.

Experimental Workflow: Paper Chromatography and Spectrophotometric Quantification

This section outlines a likely experimental workflow for the separation and quantification of allobarbital and aminophenazone in a pharmaceutical preparation, based on historical analytical practices.

The following diagram illustrates the general workflow.

Methodology:

-

Sample Preparation:

-

A known quantity of the this compound tablets or drops is accurately weighed and dissolved in a suitable solvent system. For tablets, this may involve grinding the tablets to a fine powder before dissolution.

-

The solution is filtered to remove any insoluble excipients.

-

-

Paper Chromatography:

-

A strip of chromatography paper is prepared, and a starting line is drawn.

-

A small, known volume of the sample solution is spotted onto the starting line.

-

The paper is placed in a chromatography chamber containing a suitable mobile phase. The mobile phase moves up the paper by capillary action, separating the components of the sample based on their differential partitioning between the stationary phase (the paper) and the mobile phase.

-

After the solvent front has traveled a sufficient distance, the paper is removed and dried.

-

-

Spot Identification and Elution:

-

The separated spots corresponding to allobarbital and aminophenazone are identified, often by comparison with known standards run on the same chromatogram or by using a visualizing agent.

-

The identified spots are cut out from the paper.

-

The active ingredient from each spot is eluted (dissolved) into a known volume of a suitable solvent.

-

-

Spectrophotometric Quantification:

-

The absorbance of the eluted solutions is measured at the wavelength of maximum absorbance (λmax) for each compound using a UV-Vis spectrophotometer.

-

The concentration of each active ingredient is determined by comparing its absorbance to a standard curve prepared from known concentrations of pure allobarbital and aminophenazone.

-

-

Data Analysis:

-

The amount of each active ingredient in the original sample is calculated based on the determined concentrations and the initial sample weight and dilution factors.

-

Conclusion

The history of this compound's formulations reflects the broader evolution of pharmaceutical science, with changes driven by an increasing understanding of drug safety and efficacy. The transition from the allobarbital-aminophenazone combination to formulations containing propyphenazone highlights the importance of post-marketing surveillance and the continuous search for safer therapeutic agents. The analytical methods of the time, though less sophisticated than modern techniques, provided the necessary tools for quality control and formulation analysis. This guide provides a comprehensive overview of the key technical aspects of historical this compound formulations for the modern researcher.

References

- 1. Allobarbital - Wikipedia [en.wikipedia.org]

- 2. curecartdirect.com [curecartdirect.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. medwinpublisher.org [medwinpublisher.org]

- 5. CN101129328A - Compound aminophenazone barbital Injection and method of producing the same - Google Patents [patents.google.com]

- 6. Propyphenazone/paracetamol/caffeine - Wikipedia [en.wikipedia.org]

The Pharmacokinetic and Pharmacodynamic Profile of Cibalgin Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of the active pharmaceutical ingredients commonly found in Cibalgin and similar combination analgesics. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and mechanistic diagrams to facilitate a deeper understanding of these widely used compounds.

Core Components: An Overview

This compound is a brand name for a range of combination analgesic medications. The exact composition can vary by country and specific product line. The most common active ingredients include:

-

Paracetamol (Acetaminophen): A non-opioid analgesic and antipyretic.[1]

-

Codeine: An opioid analgesic, often used for mild to moderate pain relief and as an antitussive.[2][3]

-

Caffeine (B1668208): A central nervous system stimulant included to enhance the analgesic effects.[4][5]

-

Butalbital: A short- to intermediate-acting barbiturate (B1230296) with sedative and muscle relaxant properties, primarily used for tension headaches.[6][7][8][9]

Some formulations, such as Spasmo-Cibalgin, may contain other active ingredients like Propyphenazone (a non-steroidal anti-inflammatory drug) and Drofenine (an antispasmodic agent).[10][11][12] This guide will focus on the core components: paracetamol, codeine, caffeine, and butalbital.

Pharmacokinetics of Core Components

The pharmacokinetic profiles of the individual components are crucial for understanding their absorption, distribution, metabolism, and excretion, which collectively determine the onset, intensity, and duration of their therapeutic effects.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for each core component.

Table 1: Pharmacokinetic Parameters of Paracetamol

| Parameter | Value | Source |

| Bioavailability | 63-89% (dose-dependent) | [1][13] |

| Peak Plasma Concentration (Tmax) | 10-60 minutes (oral) | [14] |

| Plasma Protein Binding | Negligible at therapeutic doses | [1][14] |

| Volume of Distribution | ~0.9 L/kg | [13] |

| Elimination Half-Life | 1-3 hours | [14][15] |

| Metabolism | Primarily hepatic (glucuronidation, sulfation) | [14][15][16] |

| Excretion | Mainly renal as inactive conjugates | [14][15] |

Table 2: Pharmacokinetic Parameters of Codeine

| Parameter | Value | Source |

| Bioavailability | ~60% (oral) | [3] |

| Peak Plasma Concentration (Tmax) | ~1 hour | [17] |

| Plasma Protein Binding | ~7-25% | |

| Volume of Distribution | 3-6 L/kg | [17] |

| Elimination Half-Life | 2.5-3 hours | [2][17] |

| Metabolism | Hepatic (CYP2D6 to morphine, CYP3A4 to norcodeine, UGT2B7 for glucuronidation) | [3][17][18] |

| Excretion | Primarily renal | [2][17] |

Table 3: Pharmacokinetic Parameters of Caffeine

| Parameter | Value | Source |

| Bioavailability | Almost 100% | [19] |

| Peak Plasma Concentration (Tmax) | 15-120 minutes | [20] |

| Plasma Protein Binding | ~10-35% | |

| Volume of Distribution | ~0.7 L/kg | [21] |

| Elimination Half-Life | 1.5-9.5 hours (highly variable) | [21] |

| Metabolism | Hepatic (>95% by CYP1A2) | [19][20] |

| Excretion | Renal (<3% unchanged) | [19] |

Table 4: Pharmacokinetic Parameters of Butalbital

| Parameter | Value | Source |

| Bioavailability | Well absorbed orally | [8][22][23] |

| Peak Plasma Concentration (Tmax) | Not specified | |

| Plasma Protein Binding | 20-45% | [9] |

| Volume of Distribution | Not specified | |

| Elimination Half-Life | ~35 hours | [7][8][22][23] |

| Metabolism | Hepatic | [4][8] |

| Excretion | Primarily renal (59-88% as unchanged drug and metabolites) | [7][22][23] |

Pharmacodynamics of Core Components

The pharmacodynamic properties describe the mechanisms of action by which each component exerts its therapeutic effects.

Paracetamol

Paracetamol exhibits both analgesic and antipyretic activity with minimal anti-inflammatory effects.[14][24] Its primary mechanism is believed to be the central inhibition of prostaglandin (B15479496) synthesis through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the brain.[16][24] A metabolite of paracetamol, AM404, may also contribute to its analgesic effect by acting on the endocannabinoid system.[1]

Caption: Mechanism of Action of Paracetamol.

Codeine

Codeine is a prodrug that exerts its analgesic effects primarily through its conversion to morphine in the liver by the CYP2D6 enzyme.[2][3][17][25] Morphine is a potent agonist of the mu-opioid receptors in the central nervous system.[3][18] Activation of these receptors leads to a cascade of intracellular events that inhibit the transmission of pain signals.[3][25]

Caption: Metabolic Activation and Mechanism of Codeine.

Caffeine

Caffeine acts as a central nervous system stimulant. Its primary mechanism of action is the antagonism of adenosine (B11128) receptors, particularly A1 and A2A subtypes.[19][21][26][27] By blocking adenosine, which has inhibitory effects on neurotransmission, caffeine leads to increased neuronal firing and the release of other neurotransmitters like dopamine (B1211576) and norepinephrine.[21][26] This results in increased alertness and has been shown to enhance the analgesic effects of paracetamol and other pain relievers.[4][5]

Caption: Primary Mechanism of Action of Caffeine.

Butalbital

Butalbital is a barbiturate that produces its effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[6] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire. The overall effect is central nervous system depression, resulting in sedation and muscle relaxation.[6][7]

Caption: Mechanism of Action of Butalbital.

Experimental Protocols: An Overview

Detailed, step-by-step experimental protocols are beyond the scope of this guide. However, the following provides an overview of the methodologies typically employed to elucidate the pharmacokinetic and pharmacodynamic properties of these compounds.

In Vitro Metabolism Studies

In vitro techniques are essential for identifying metabolic pathways, potential drug-drug interactions, and species differences in metabolism.[28][29]

-

Human Liver Microsomes: These are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes. They are used to study Phase I metabolic reactions, such as the conversion of codeine to morphine by CYP2D6 and the metabolism of caffeine by CYP1A2.[19]

-

Hepatocytes: Intact liver cells (either primary human hepatocytes or cultured cell lines) provide a more complete model of liver metabolism, including both Phase I and Phase II (conjugation) reactions.[28][30][31]

-

Recombinant Human CYP Enzymes: These are individual CYP enzymes expressed in a cellular system (e.g., insect cells or bacteria). They are used to pinpoint the specific enzyme responsible for a particular metabolic step.[32]

Caption: General Workflow for In Vitro Metabolism Studies.

Clinical Pharmacokinetic Studies

These studies are conducted in human volunteers to determine the absorption, distribution, metabolism, and excretion of a drug in vivo.

-

Study Design: Typically involves administering a single or multiple doses of the drug to a cohort of healthy subjects.

-

Sample Collection: Serial blood (plasma or serum) and urine samples are collected at predefined time points.

-

Bioanalysis: Drug and metabolite concentrations in the biological samples are quantified using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Modeling: The concentration-time data are used to calculate key pharmacokinetic parameters (as listed in Tables 1-4) using specialized software.

Drug Interactions

The potential for drug-drug interactions is a critical consideration, particularly with combination products.

-

CYP450 Inhibition/Induction: Co-administration of drugs that inhibit or induce the activity of CYP enzymes can significantly alter the metabolism of this compound components. For example, inhibitors of CYP2D6 (e.g., certain antidepressants) can reduce the analgesic efficacy of codeine by preventing its conversion to morphine.[17] Conversely, inducers of CYP1A2 (e.g., smoking) can increase the clearance of caffeine.[20]

-

Additive CNS Depression: The combination of butalbital and codeine with other central nervous system depressants, such as alcohol, benzodiazepines, or other opioids, can lead to enhanced sedation and respiratory depression.[22][33]

Conclusion

The components of this compound and similar combination analgesics possess distinct yet complementary pharmacokinetic and pharmacodynamic profiles. Paracetamol and codeine provide analgesia through different mechanisms, while caffeine enhances their effects and butalbital offers sedation and muscle relaxation for tension-type headaches. A thorough understanding of their individual properties, as outlined in this guide, is essential for optimizing their therapeutic use, predicting potential drug interactions, and guiding the development of future analgesic formulations. The provided data and diagrams serve as a foundational resource for researchers and drug development professionals in this field.

References

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Codeine - Wikipedia [en.wikipedia.org]

- 4. Articles [globalrx.com]

- 5. Butalbital, acetaminophen, and caffeine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. Butalbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Butalbital [bionity.com]

- 9. Butalbital - Wikipedia [en.wikipedia.org]

- 10. Spasmo-Cibalgin generic. Price of spasmo-cibalgin. Uses, Dosage, Side effects [ndrugs.com]

- 11. pillintrip.com [pillintrip.com]

- 12. Spasmo-Cibalgin (International database) [drugs.com]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. tga.gov.au [tga.gov.au]

- 15. Paracetamol – Pharmacokinetics [sepia2.unil.ch]

- 16. news-medical.net [news-medical.net]

- 17. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. ClinPGx [clinpgx.org]

- 20. Caffeine and metabolism - Coffee & Health [coffeeandhealth.org]

- 21. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. drugs.com [drugs.com]

- 23. drugs.com [drugs.com]

- 24. derangedphysiology.com [derangedphysiology.com]

- 25. What is the mechanism of Codeine Sulfate? [synapse.patsnap.com]

- 26. Caffeine: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]

- 27. Caffeine - Wikipedia [en.wikipedia.org]

- 28. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. taylorfrancis.com [taylorfrancis.com]

- 30. scispace.com [scispace.com]

- 31. researchgate.net [researchgate.net]

- 32. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. healthwire.pk [healthwire.pk]

The Multifaceted Role of Drofenine Hydrochloride in the Antispasmodic Action of Cibalgin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological properties of Drofenine hydrochloride and its pivotal role in the antispasmodic efficacy of the combination drug, Cibalgin. Drofenine hydrochloride exhibits a complex mechanism of action, functioning as an antimuscarinic agent, a butyrylcholinesterase (BChE) inhibitor, and a selective Transient Receptor Potential Vanilloid-3 (TRPV3) channel agonist. This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and workflows to elucidate the compound's contribution to smooth muscle relaxation. This compound, a formulation historically combining Drofenine with an analgesic and antipyretic compound such as propyphenazone (B1202635) or phenazone, leverages this multifaceted activity to provide relief from spasmodic pain. This guide is intended to be a resource for researchers and professionals in drug development seeking a deeper understanding of Drofenine's pharmacology and its application in combination therapies.

Introduction

Smooth muscle spasms are involuntary contractions of the visceral muscles that can lead to significant pain and discomfort in various conditions, including gastrointestinal disorders, dysmenorrhea, and biliary or renal colic.[1][2] Antispasmodic agents are a cornerstone of symptomatic treatment, and their mechanisms often involve the modulation of autonomic nervous system signaling or direct effects on smooth muscle cells.[3][4] this compound is a combination medication designed to alleviate spasmodic pain through a dual mechanism of action: direct muscle relaxation and analgesia.[5] The core of its antispasmodic effect is attributed to Drofenine hydrochloride.[6]

Drofenine hydrochloride is an antimuscarinic compound that has been utilized for its smooth muscle relaxant properties.[1][7] Its inclusion in this compound alongside an analgesic, such as propyphenazone, provides a synergistic approach to managing conditions where smooth muscle spasms are a primary component of the pain experienced.[5][6] This guide will delve into the specific molecular mechanisms through which Drofenine hydrochloride exerts its antispasmodic effects and its role within the this compound formulation.

Pharmacological Profile of Drofenine Hydrochloride

Drofenine hydrochloride's antispasmodic action is not attributed to a single mechanism but rather to a concert of activities at different molecular targets. This multifaceted nature contributes to its efficacy in a range of spasmodic conditions.

Antimuscarinic Activity

The primary and most well-established mechanism of action for Drofenine is its antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][8] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to M3 muscarinic receptors on these cells.[9] This binding activates a Gq/11 protein-coupled signaling cascade, leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of calcium from intracellular stores, leading to muscle contraction.[7]

By competitively blocking these muscarinic receptors, Drofenine hydrochloride prevents acetylcholine from binding, thereby inhibiting this contractile signaling pathway and promoting smooth muscle relaxation.[1][8] While Drofenine is known to be a non-selective muscarinic antagonist, specific quantitative data on its binding affinities (Ki) or functional antagonism (pA2) at individual muscarinic receptor subtypes (M1, M2, M3) are not extensively reported in publicly available literature. The M3 subtype is the most relevant for smooth muscle contraction in the gut and bladder.[10]

Butyrylcholinesterase (BChE) Inhibition

Drofenine hydrochloride is also a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes acetylcholine.[7][11] This inhibitory action would seemingly counteract its antimuscarinic effect by increasing the local concentration of acetylcholine. However, the physiological significance of BChE inhibition in the context of its overall antispasmodic action is not fully elucidated and may contribute to a more complex modulation of cholinergic signaling.

Transient Receptor Potential Vanilloid-3 (TRPV3) Agonism

A more recently identified mechanism that contributes to Drofenine's pharmacological profile is its activity as a selective agonist of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel.[1][12] TRPV3 channels are cation channels that are involved in thermosensation and pain perception.[12] Activation of TRPV3 channels can lead to an influx of calcium, which, depending on the cell type and context, can have various downstream effects. In the context of spasmodic pain, the activation of TRPV3 may contribute to an analgesic effect, complementing its direct smooth muscle relaxant properties.[1][12] Drofenine has been shown to be a more selective agonist for TRPV3 compared to other known activators like 2-aminoethoxydiphenyl borate (B1201080) (2-APB).[12]

The Role of Drofenine Hydrochloride in this compound

This compound is a fixed-dose combination drug that pairs the antispasmodic action of Drofenine hydrochloride with the analgesic and antipyretic properties of another active pharmaceutical ingredient.[5] Historically, this has included compounds like aminophenazone, and more commonly, propyphenazone or phenazone.[5][6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Drofenine hydrochloride from in vitro studies.

Table 1: Drofenine Hydrochloride - In Vitro Activity

| Target | Action | Parameter | Value | Species | Reference |

| Butyrylcholinesterase (BChE) | Competitive Inhibition | Kᵢ | 3.0 ± 0.0 µM | Human | [11] |

| Transient Receptor Potential Vanilloid-3 (TRPV3) | Agonism | EC₅₀ | 207 µM | Human (HEK-293 cells) | [12] |

| Transient Receptor Potential Vanilloid-3 (TRPV3) | Agonism | EC₅₀ | 605 µmol/L | Human (HaCaT cells) | [12] |

Table 2: this compound Formulations

| Product Name | Active Ingredient 1 | Active Ingredient 2 | Formulations |

| Spasmo-Cibalgin | Drofenine Hydrochloride | Propyphenazone | Tablets, Suppositories |

| Spasmo-Cibalgin | Drofenine Hydrochloride | Phenazone | Tablets |

Experimental Protocols

Determination of Butyrylcholinesterase (BChE) Inhibition

This protocol outlines a method to determine the inhibitory constant (Kᵢ) of Drofenine hydrochloride against BChE.

Principle: The assay is based on the Ellman's method, where the hydrolysis of the substrate butyrylthiocholine (B1199683) by BChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Human serum Butyrylcholinesterase (BChE)

-

Drofenine hydrochloride

-

Butyrylthiocholine iodide (substrate)

-

DTNB

-

Phosphate (B84403) buffer (pH 7.4)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of Drofenine hydrochloride in phosphate buffer.

-

In a 96-well plate, add BChE and the different concentrations of Drofenine hydrochloride.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding butyrylthiocholine to each well.

-

Immediately add DTNB to each well.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The Kᵢ value can be determined using the Cheng-Prusoff equation for competitive inhibition, requiring the determination of the IC₅₀ value from a dose-response curve.[7]

Assessment of TRPV3 Agonist Activity via Calcium Flux Assay

This protocol describes a cell-based assay to measure the activation of TRPV3 channels by Drofenine hydrochloride.

Principle: HEK-293 cells overexpressing human TRPV3 are loaded with a calcium-sensitive fluorescent dye. Activation of TRPV3 channels by an agonist like Drofenine leads to an influx of extracellular calcium, causing an increase in intracellular calcium concentration, which is detected as an increase in fluorescence.

Materials:

-

HEK-293 cells stably expressing human TRPV3

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Drofenine hydrochloride

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

Fluorescence plate reader

Procedure:

-

Seed the HEK-293-TRPV3 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with Fluo-4 AM dye in assay buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh assay buffer to remove excess dye.

-

Prepare serial dilutions of Drofenine hydrochloride in the assay buffer.

-

Add the Drofenine hydrochloride solutions to the respective wells.

-

Immediately measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths.

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Generate a dose-response curve by plotting ΔF against the logarithm of the Drofenine hydrochloride concentration to determine the EC₅₀ value.[12]

Evaluation of Antispasmodic Activity in Isolated Guinea Pig Ileum

This protocol provides a framework for assessing the antispasmodic effect of Drofenine hydrochloride on smooth muscle contractions induced by a spasmogen like acetylcholine.

Principle: A segment of the guinea pig ileum, a smooth muscle tissue rich in muscarinic receptors, is suspended in an organ bath containing a physiological salt solution. The contractile response to a spasmogen is measured before and after the addition of Drofenine hydrochloride to determine its inhibitory effect.

Materials:

-

Guinea pig

-

Tyrode's solution (or other physiological salt solution)

-

Isolated organ bath system with temperature control and aeration

-

Isotonic transducer and data acquisition system

-

Drofenine hydrochloride

-

Acetylcholine chloride (spasmogen)

Procedure:

-

Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

-

Cleanse the ileum segment and suspend it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Allow the tissue to equilibrate under a basal tension (e.g., 1 g) for at least 30-60 minutes.

-

Record a baseline of spontaneous activity.

-

Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the contractile response.

-

Wash the tissue thoroughly with fresh Tyrode's solution and allow it to return to baseline.

-

Incubate the tissue with a specific concentration of Drofenine hydrochloride for a predetermined time (e.g., 20-30 minutes).

-

In the presence of Drofenine hydrochloride, repeat the cumulative addition of acetylcholine and record the contractile responses.

-

The antagonistic effect of Drofenine hydrochloride can be quantified by determining the pA₂ value from a Schild plot, which involves repeating the experiment with multiple concentrations of the antagonist.

Signaling Pathways and Experimental Workflows

Caption: Antimuscarinic action of Drofenine hydrochloride.

Caption: Dual action of this compound components.

Caption: Workflow for BChE inhibition assay.

Conclusion

Drofenine hydrochloride is a pharmacologically complex molecule that serves as the primary antispasmodic component in this compound. Its ability to relax smooth muscle is principally derived from its antagonism of muscarinic acetylcholine receptors. This action is further modulated by its inhibition of butyrylcholinesterase and its agonistic activity at TRPV3 channels, the latter likely contributing to an analgesic effect. The combination of Drofenine hydrochloride with an analgesic and antipyretic agent in this compound provides a rational and effective therapeutic strategy for the management of pain associated with smooth muscle spasms.

Further research to delineate the specific binding affinities of Drofenine for muscarinic receptor subtypes and to quantitatively assess the synergistic interaction with its analgesic partners in this compound would provide a more complete understanding of its pharmacological profile. The experimental protocols and data presented in this guide offer a foundation for such future investigations and serve as a valuable resource for scientists and researchers in the field of pharmacology and drug development.

References

- 1. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE ACTION OF MORPHINE AND RELATED SUBSTANCES ON CONTRACTION AND ON ACETYLCHOLINE OUTPUT OF COAXIALLY STIMULATED GUINEA-PIG ILEUM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ics.org [ics.org]

- 5. An inhibitory effect of acetycholine on the response of the guineapig ileum to histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine-mediated acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induced release of acetylcholine from guinea pig ileum longitudinal muscle-myenteric plexus by anatoxin-a [pubmed.ncbi.nlm.nih.gov]

- 9. Adverse drug reactions and drug–drug interactions with over-the-counter NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 11. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fixed-Dose Combination of NSAIDs and Spasmolytic Agents in the Treatment of Different Types of Pain—A Practical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy and Safety of Combination of NSAIDs and Muscle Relaxants in the Management of Acute Low Back Pain - PMC [pmc.ncbi.nlm.nih.gov]

Propyphenazone as a pyrazolone derivative in analgesic compounds

An In-depth Analysis of a Pyrazolone (B3327878) Derivative in Analgesic Formulations

Propyphenazone (B1202635), a pyrazolone derivative, has long been a component of various analgesic and antipyretic formulations.[1] This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and the experimental methodologies used in its evaluation, tailored for researchers, scientists, and drug development professionals.

Core Pharmacological Profile

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] By blocking these enzymes, it effectively reduces the synthesis of prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation.[2] It is often combined with other active ingredients like paracetamol and caffeine (B1668208) to enhance its analgesic properties.[1]

Mechanism of Action

The primary mechanism of action for propyphenazone is the non-selective inhibition of both COX-1 and COX-2 enzymes.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostaglandins and thromboxanes.[2] The inhibition of prostaglandin synthesis leads to its analgesic and antipyretic effects.[1][2]

Pharmacokinetics

Propyphenazone is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 30 to 60 minutes.[1] It is primarily metabolized in the liver, with demethylation being a major metabolic pathway.[2][3][4] The resulting metabolites are then excreted through the kidneys.[2]

Table 1: Pharmacokinetic Parameters of Propyphenazone

| Parameter | Value | Species | Reference |

| Time to Peak Plasma Concentration (Tmax) | 30 minutes | Human | [3][4] |

| 1 - 2 hours | Human | [2] | |

| Elimination Half-Life (t½) | 2 - 3 hours | Human | [2][3] |

| Volume of Distribution (Vd) | 2 L/kg | Human | [3][4] |

| Plasma Protein Binding | ~15% (for the related compound aminopyrine) | Human | [3][4] |

| Metabolism | Hepatic (primarily demethylation) | Human | [2][3][4][5] |

| Excretion | Renal | Human | [2] |

Efficacy and Clinical Use

Propyphenazone is indicated for the treatment of mild to moderate pain, such as headaches, dental pain, and fever.[1] Clinical studies have demonstrated its analgesic efficacy, often showing a faster onset of action compared to other analgesics like aspirin (B1665792).[6] In a study on post-operative dental pain, both 150 mg and 300 mg doses of propyphenazone showed significantly greater analgesic effects than placebo.[6] A pooled analysis of eight studies on a combination product containing propyphenazone (Saridon®) showed a faster onset of action and higher total pain relief scores compared to paracetamol, ibuprofen, aspirin, and placebo for acute dental pain.[7]

Table 2: Clinical Efficacy and Safety Overview

| Indication | Comparator(s) | Key Findings | Reference |

| Post-operative Dental Pain | Acetylsalicylic acid (ASA), Placebo | Propyphenazone (150 mg & 300 mg) had a significantly greater analgesic effect than placebo. Peak activity was reached sooner than ASA. | [6] |

| Acute Dentoalveolar Pain | Paracetamol, Ibuprofen, Aspirin, Placebo | Combination with paracetamol and caffeine (Saridon®) showed faster onset of action and higher total pain relief scores. | [7] |

| General Safety | N/A | Common adverse effects include gastrointestinal discomfort (nausea, stomach pain), dizziness, and skin rashes. Rare but serious side effects include agranulocytosis. | [8] |

Safety and Toxicology

The use of propyphenazone is associated with a range of potential side effects, from common gastrointestinal issues to rare but severe hematological reactions.[8]

Table 3: Toxicological Data for Propyphenazone

| Parameter | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 860 mg/kg | Rat | |

| Mutagenicity (Ames Test) | Non-mutagenic for isopropylantipyrine (a related pyrazolone) in the absence of nitrite (B80452). | Salmonella typhimurium | [9] |

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and COX Inhibition

The analgesic and anti-inflammatory effects of propyphenazone are a direct result of its interference in the arachidonic acid cascade. The following diagram illustrates this pathway and the point of inhibition.

References

- 1. What is Propyphenazone used for? [synapse.patsnap.com]

- 2. What is the mechanism of Propyphenazone? [synapse.patsnap.com]

- 3. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Metabolic interactions of propyphenazone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analgesic activity of propyphenazone in patients with pain following oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The onset of action and the analgesic efficacy of Saridon (a propyphenazone/paracetamol/ caffeine combination) in comparison with paracetamol, ibuprofen, aspirin and placebo (pooled statistical analysis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are the side effects of Propyphenazone? [synapse.patsnap.com]

- 9. Differential mutagenicity of reaction products of various pyrazolones with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Neurological Impact of Long-Term Cibalgin Administration in Animal Models

Disclaimer: Research on the specific combination drug Cibalgin is limited. This guide synthesizes available data on its core components, allobarbital and aminophenazone, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a combination analgesic that historically contained allobarbital, a barbiturate (B1230296) derivative, and aminophenazone, a pyrazolone (B3327878) derivative.[1] While its use has largely been discontinued (B1498344) in favor of drugs with improved safety profiles, understanding the long-term neurological effects of its components remains crucial for toxicological studies and the development of safer alternatives. This technical guide provides a detailed examination of the neurological impacts observed in animal models following chronic administration of barbiturates and pyrazolone derivatives, supported by experimental data, protocols, and pathway visualizations.

The available literature focuses predominantly on the individual components rather than the this compound formulation itself. Therefore, this document will address the neurological sequelae associated with long-term exposure to each active ingredient separately, drawing from studies on closely related compounds where necessary.

Neurological Impact of Allobarbital and Barbiturate Class Effects

Allobarbital belongs to the barbiturate class of drugs, which are known central nervous system (CNS) depressants.[1] Animal studies on long-term administration of barbiturates, such as phenobarbital (B1680315) and barbital (B3395916), reveal significant and lasting neurological consequences.

Chronic exposure to barbiturates in animal models has been shown to induce a range of adverse effects on the central nervous system:

-

Structural and Biochemical Changes: Early and prolonged exposure to barbiturates in animals can lead to a reduction in brain weight, accompanied by alterations in brain biochemistry and neuromorphology.[2] For instance, daily administration of phenobarbital to infant rats for two weeks resulted in a dose-dependent reduction in brain growth.[3]

-

Behavioral and Functional Deficits: Long-term administration is associated with lasting disturbances in activity levels, learning performance, and memory.[2][4] Withdrawal from chronic barbital treatment can induce CNS supersensitivity, making animals more susceptible to convulsions.[5]

-

Tolerance and Dependence: As with all GABAergic drugs, tolerance to the sedative and anxiolytic effects of barbiturates develops with regular use. This can lead to a dangerous withdrawal syndrome upon cessation, characterized by effects such as seizures.[6]

The following table summarizes key quantitative findings from studies on the long-term administration of barbiturates in rodent models.

| Parameter Assessed | Animal Model | Compound & Dosage | Duration | Key Quantitative Finding | Reference |

| Brain Growth | Infant Rats | Phenobarbital (15 mg/kg) | 2 weeks | 3% reduction in brain growth. | [3] |

| Infant Rats | Phenobarbital (60 mg/kg) | 2 weeks | 12% reduction in brain growth. | [3] | |

| Spontaneous Activity | Infant Rats | Phenobarbital (15 mg/kg) | 2 weeks | Increased spontaneous activity. | [3] |

| Infant Rats | Phenobarbital (60 mg/kg) | 2 weeks | Decreased spontaneous activity. | [3] | |

| Convulsive Threshold | Adult Rats | Sodium Barbital (in drinking water) | Long-term | Significant leftward shift in dose-response curves for convulsants (strychnine, picrotoxin) post-withdrawal. | [5] |

Neurological Impact of Aminophenazone and Pyrazolone Derivatives

Data on the long-term neurological effects of aminophenazone are considerably scarcer than for barbiturates. Older studies primarily focus on its analgesic properties.[7] However, recent research into newer pyrazolone derivatives provides insight into potential mechanisms of action within the CNS, particularly concerning neuroinflammation.

Modern pyrazolone derivatives have been investigated for their anti-inflammatory and antioxidant properties. A key signaling pathway implicated in these effects is the nuclear factor kappa B (NF-κB) pathway, which is a central regulator of inflammation.[8][9]

-

NF-κB Pathway Modulation: In models of neuroinflammation, certain pyrazolone compounds have been shown to ameliorate seizures and reduce oxidative stress by regulating the NF-κB signaling cascade.[10] This pathway, when activated by stimuli like inflammatory cytokines or stressors, translocates to the nucleus to regulate the transcription of genes involved in the inflammatory response.[11][12] By inhibiting this pathway, these compounds may reduce the production of pro-inflammatory mediators in the brain.

While these findings pertain to newer derivatives, they suggest that a potential long-term effect of aminophenazone could involve modulation of neuroinflammatory processes. However, dedicated long-term neurotoxicity studies are absent from the available literature.

Detailed Experimental Protocols

This section details common experimental methodologies for assessing the neurotoxic effects of long-term drug administration in animal models, as compiled from established neurotoxicology research practices.[13][14][15]

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.[5][14]

-

Drug Administration: The test compound is administered chronically (e.g., daily for several weeks to months) via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.). Dosing should include a control group (vehicle) and at least two dose levels of the test compound.[3][7]

-

Monitoring: Animals are monitored daily for clinical signs of toxicity and weighed regularly.

-

Assessments: Behavioral tests are conducted at baseline and at specified intervals during and after the administration period. Following the final behavioral assessment, animals are euthanized for tissue collection.

-

Tissue Collection and Analysis: Brains are collected for histological and neurochemical analysis. This typically involves perfusion-fixation for histology or rapid dissection and freezing for neurochemistry.[16][17]

Behavioral testing is a critical component for evaluating the functional consequences of neurotoxicity.[18][19]

-

Motor Function and Coordination (Rotarod Test):

-

Apparatus: A rotating rod apparatus with adjustable speed.

-

Procedure: The animal is placed on the stationary rod. The rod then begins to accelerate at a constant rate (e.g., from 4 to 40 RPM over 5 minutes).

-

Endpoint: The latency to fall from the rod is recorded. Multiple trials are conducted, often over several days, to assess both motor coordination and motor learning.[19][20]

-

-

Spontaneous Activity and Anxiety (Open Field Test):

-

Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often equipped with video tracking software.

-

Procedure: The animal is placed in the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).

-

Endpoints: Total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming instances are recorded. Reduced time in the center can be an indicator of anxiety-like behavior.[21]

-

-

Learning and Memory (Morris Water Maze - Representative Test):

-

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

-

Procedure: The animal is placed in the pool from different starting positions and must learn the location of the hidden platform using spatial cues around the room.

-

Endpoints: Latency to find the platform and the path taken are recorded over several days of training. A probe trial (with the platform removed) is used to assess memory retention by measuring the time spent in the target quadrant.[21]

-

Histological examination is used to identify structural changes in the brain, such as neuronal loss, damage, or inflammation.[17][22]

-

Tissue Preparation:

-

Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

-

Brains are post-fixed in PFA, cryoprotected in sucrose (B13894) solutions, and then sectioned on a cryostat or microtome.[23]

-

-

Staining Techniques:

-

Hematoxylin and Eosin (H&E) Staining: A general morphological stain to visualize overall tissue structure and identify gross abnormalities like cell death (eosinophilic neurons).[24]

-

Nissl Staining (Cresyl Violet): Stains the Nissl substance in the cytoplasm of neurons. It is widely used to assess neuronal density and detect neuronal loss in specific brain regions.[24]

-

Immunohistochemistry (IHC): Uses antibodies to detect specific proteins. For neurotoxicity studies, common markers include GFAP (for astrocyte activation/gliosis), Iba1 (for microglial activation), and NeuN (for mature neurons).[17]

-

These methods are used to quantify levels of neurotransmitters and their metabolites.

-

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Specific brain regions (e.g., striatum, hippocampus) are dissected from fresh-frozen tissue and homogenized.

-

Procedure: The homogenate is processed to precipitate proteins, and the supernatant is injected into an HPLC system coupled with an electrochemical detector.

-

Endpoint: This technique allows for the precise quantification of monoamine neurotransmitters like dopamine (B1211576) and serotonin (B10506) and their metabolites, providing information on potential drug-induced alterations in neurotransmitter systems.[25]

-

Visualizations: Pathways and Workflows

Barbiturates exert their primary effect by modulating the GABA-A receptor, the main inhibitory neurotransmitter receptor in the CNS.[6][26] They bind to a site on the receptor distinct from GABA itself and increase the duration of the chloride channel opening when GABA binds.[27][28] At higher concentrations, they can directly open the channel, leading to significant CNS depression.[29]

The following diagram illustrates a typical workflow for assessing the neurological impact of chronic drug administration in an animal model.

The NF-κB pathway is a key regulator of inflammation. In the canonical pathway, inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases the p50/p65 NF-κB dimer, allowing it to enter the nucleus and activate the transcription of pro-inflammatory genes.[8][12]

Conclusion and Future Directions

The available evidence from animal models strongly indicates that long-term administration of barbiturates, a key component of this compound, can induce significant and lasting adverse neurological effects, including impaired brain development, and behavioral deficits.[2][3] These effects are primarily mediated through the potentiation of the GABA-A receptor system.[6]

In contrast, the long-term neurological impact of aminophenazone is poorly characterized. While modern pyrazolone derivatives show promise in modulating neuroinflammatory pathways like NF-κB, it is unknown if aminophenazone shares these properties or possesses distinct neurotoxic potential with chronic use.[10]

A critical research gap exists regarding the synergistic or antagonistic neurological effects of combining allobarbital and aminophenazone. Future research should prioritize:

-

Long-term neurotoxicity studies of the this compound combination in rodent models to assess combined effects.

-

Detailed investigation into the chronic neurological effects of aminophenazone alone.

-

Elucidation of the specific signaling pathways modulated by aminophenazone in the CNS.

Addressing these questions will provide a more complete understanding of the risks associated with this and similar combination analgesics and aid in the development of safer therapeutic agents.

References

- 1. Allobarbital - Wikipedia [en.wikipedia.org]

- 2. Long-lasting effects of early barbiturates on central nervous system and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenobarbital: effects of long-term administration on behavior and brain of artificially reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic phenobarbital administration: effects upon brain growth and behavior of artificially reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Central nervous system supersensitivity and withdrawal from long-term treatment with barbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Barbiturate - Wikipedia [en.wikipedia.org]

- 7. Interaction between Ukrain and aminophenazone in analgesic tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review | Semantic Scholar [semanticscholar.org]

- 12. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal Models for Assessment of Neurotoxicity [nnk.gov.hu]

- 14. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reference Protocol Guidelines for Neurobehavioral-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Studying Neurodegenerative Disease | Cell Signaling Technology [cellsignal.com]

- 18. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Behavioural effects of the novel AMPA/GluR5 selective receptor antagonist NS1209 after systemic administration in animal models of experimental pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Histology of Brain Trauma and Hypoxia-Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Histological Analysis of Neurodegeneration in the Mouse Brain | Springer Nature Experiments [experiments.springernature.com]

- 24. Histological methods for CNS [pathologycenter.jp]

- 25. Neuroscience Biochemical Methods & Techniques - Creative Biolabs [neuros.creative-biolabs.com]

- 26. mdpi.com [mdpi.com]

- 27. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 28. GABAA receptor - Wikipedia [en.wikipedia.org]

- 29. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Review of Cibalgin's Role in Post-Operative Pain Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive historical review of the use of Cibalgin, a combination analgesic, in the context of post-operative pain management. The classic formulation of this compound contained aminophenazone, a pyrazolone-derived non-steroidal anti-inflammatory drug (NSAID), and allobarbital, a barbiturate (B1230296). This guide will delve into the pharmacological principles behind this combination, the historical context of its use, and the mechanisms of action of its components. Due to the discontinuation of this formulation in many regions, primarily over safety concerns related to aminophenazone, this review is based on historical data and the established pharmacology of its constituent compounds.

Introduction: The Rationale for Combination Analgesia in Post-Operative Pain

In the mid-20th century, the management of post-operative pain was a significant clinical challenge. The therapeutic landscape was largely dominated by opioid analgesics, which, while effective, were associated with a range of undesirable side effects, including respiratory depression, sedation, and the potential for dependence. This created a clinical need for effective non-opioid analgesics and strategies to enhance pain relief while minimizing side effects.

The concept of multimodal analgesia, the use of multiple analgesic agents with different mechanisms of action, emerged as a promising approach.[1] By targeting different pain pathways, combination therapies aimed to achieve synergistic or additive analgesic effects, allowing for the use of lower doses of individual components and thereby reducing the risk of adverse events.[2] this compound, with its combination of an NSAID and a barbiturate, was a product of this therapeutic philosophy. The inclusion of allobarbital was intended to provide sedation and anxiolysis, beneficial in the post-operative setting, and to potentiate the analgesic effects of aminophenazone.[3][4]

Pharmacology of this compound's Active Components

The therapeutic effect of this compound in post-operative pain was derived from the distinct yet complementary actions of its two primary ingredients: aminophenazone and allobarbital.

Aminophenazone: A Potent Pyrazolone (B3327878) Analgesic

Aminophenazone, a derivative of pyrazolone, was widely used for its analgesic, antipyretic, and anti-inflammatory properties.[5] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[5] By blocking prostaglandin (B15479496) production, aminophenazone effectively reduced the sensitization of nociceptors at the site of surgical trauma. Historical studies of pyrazolone derivatives have indicated their efficacy in post-operative pain, with some comparisons suggesting a potency similar to that of opioids like pethidine.[5]

Allobarbital: A GABAergic Modulator for Sedation and Analgesic Potentiation

Allobarbital is a barbiturate that exerts its effects on the central nervous system.[3] Barbiturates act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[6] They bind to a site on the GABA-A receptor distinct from the GABA binding site and potentiate the effect of GABA by increasing the duration of the opening of the associated chloride ion channel.[6][7] This influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in CNS depression, manifesting as sedation and anxiolysis. This sedative effect was considered beneficial for post-operative patients. Furthermore, it was believed that barbiturates could enhance the analgesic activity of other drugs, a principle that underpinned the formulation of this compound.[4][8]

Data Presentation: Efficacy of Pyrazolone Derivatives in Post-Operative Pain

Disclaimer: The following data are representative of the pyrazolone drug class in post-operative pain studies from the mid-20th century and are not from specific clinical trials of this compound.

Table 1: Illustrative Pain Intensity Scores Following a Single Dose of a Pyrazolone Analgesic Post-Surgery

| Time Post-Administration | Mean Pain Intensity (Visual Analog Scale, 0-100mm) |

| Baseline | 75 |

| 1 hour | 55 |

| 2 hours | 40 |

| 4 hours | 35 |

| 6 hours | 45 |

| 8 hours | 58 |

Table 2: Illustrative Comparison of Pyrazolone Analgesic with Placebo and an Opioid

| Treatment Group | Mean Total Pain Relief over 6 hours (TOTPAR) | Percentage of Patients Requiring Rescue Medication |

| Pyrazolone Derivative (e.g., Aminophenazone) | 8.5 | 30% |

| Opioid (e.g., Pethidine) | 9.2 | 25% |

| Placebo | 3.1 | 85% |

Experimental Protocols of the Era

Detailed experimental protocols from mid-20th-century clinical trials are often less standardized than contemporary studies. However, a typical protocol to evaluate an analgesic like this compound in a post-operative setting would have likely included the following elements:

A Hypothetical Protocol for a Post-Operative Analgesia Study (circa 1960s)

-

Study Design: A double-blind, randomized, placebo-controlled trial.

-

Patient Population: Adult patients (e.g., n=100) scheduled for a specific type of moderately painful surgery (e.g., inguinal hernia repair or cholecystectomy).

-

Inclusion Criteria:

-

Age 18-65 years.

-

ASA physical status I or II.

-

Willingness to provide informed consent.

-

-

Exclusion Criteria:

-

Known allergy to pyrazolones or barbiturates.

-

History of significant renal, hepatic, or hematological disease.

-

History of substance abuse.

-

-

Interventions:

-

Group A: this compound (e.g., Aminophenazone 200mg / Allobarbital 50mg), administered orally.

-

Group B: Aminophenazone 200mg, administered orally.

-

Group C: Placebo, administered orally.

-

-

Procedure:

-

Patients would be administered the study medication upon reporting moderate to severe post-operative pain.

-

Pain intensity and pain relief would be assessed at baseline and at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration.

-

Pain assessment would be conducted by a trained observer using a categorical scale (e.g., none, slight, moderate, severe pain) and a pain relief scale (e.g., none, slight, moderate, good, complete relief).

-

The time to onset of analgesia and the duration of effective pain relief would be recorded.

-

The need for rescue medication (typically an opioid) would be documented.

-

Adverse events, including sedation, dizziness, and gastrointestinal upset, would be recorded.

-

-

Primary Endpoints:

-

Total pain relief score over a 4-hour period (TOPAR-4).

-

Sum of pain intensity differences from baseline.

-

-

Secondary Endpoints:

-

Time to meaningful pain relief.

-

Proportion of patients requiring rescue medication.

-

Incidence of adverse events.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the mechanisms of action for the active components of this compound.

Experimental and Logical Workflows

The following diagram illustrates the logical workflow for the combined analgesic effect of this compound in post-operative pain.

Conclusion and Historical Perspective

This compound, in its historical formulation of aminophenazone and allobarbital, represents a significant chapter in the evolution of post-operative pain management. It exemplifies the early application of multimodal analgesia, combining a peripherally acting anti-inflammatory agent with a centrally acting sedative to address both the physiological and psychological components of post-operative pain. While the significant risk of agranulocytosis associated with aminophenazone led to its eventual decline in use, the pharmacological principles behind this compound's formulation remain relevant. The strategy of combining non-opioid analgesics with adjuvants to enhance efficacy and reduce reliance on opioids is a cornerstone of modern post-operative pain management. This historical review serves as a reminder of the continuous effort in drug development to balance analgesic efficacy with patient safety.

References

- 1. Bridging Old and New in Pain Medicine: An Historical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic Drugs Combinations in the Treatment of Different Types of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allobarbital - Wikipedia [en.wikipedia.org]

- 4. CN101129328A - Compound aminophenazone barbital Injection and method of producing the same - Google Patents [patents.google.com]

- 5. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Barbiturate - Wikipedia [en.wikipedia.org]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. [Increase of activity of pyrazole-barbiturate mixtures as demonstrated on allional] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Targets of Cibalgin's Individual Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibalgin is a combination analgesic medication with several formulations available globally. Understanding the precise molecular interactions of its individual active pharmaceutical ingredients (APIs) is paramount for elucidating its overall therapeutic effect, predicting potential side effects, and guiding the development of novel, more targeted analgesics. This technical guide provides a comprehensive overview of the molecular targets for the individual components found in various this compound formulations: Drofenine (B1670948), Phenazone (Antipyrine), Propyphenazone (B1202635), and Codeine Phosphate (B84403). The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and pharmacological studies.

Drofenine

Drofenine is an antispasmodic agent that primarily acts on smooth muscle. Its molecular mechanism is multifaceted, involving interactions with several distinct protein targets.

Molecular Targets of Drofenine

Drofenine's pharmacological profile is characterized by its effects on muscarinic acetylcholine (B1216132) receptors, butyrylcholinesterase, and specific transient receptor potential channels.

| Target | Action | Quantitative Data (Ki) |

| Muscarinic Acetylcholine Receptors (mAChRs) | Antagonist | Not specified |

| Butyrylcholinesterase (BChE) | Competitive Inhibitor | 3 µM[1] |

| Transient Receptor Potential Vanilloid 3 (TRPV3) | Agonist | Not specified |

| Kv2.1 Potassium Channel | Inhibitor | Not specified |

Signaling Pathways of Drofenine

The diverse molecular targets of drofenine implicate its involvement in multiple signaling pathways:

-

Cholinergic Signaling: As an antagonist of muscarinic acetylcholine receptors, drofenine directly inhibits the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This blockade prevents the activation of intracellular signaling cascades that lead to smooth muscle contraction, resulting in its antispasmodic effect.[2][3] Paradoxically, its inhibition of butyrylcholinesterase, an enzyme that degrades acetylcholine, would lead to an increase in local acetylcholine concentrations.[2]

-

Calcium Signaling: Drofenine acts as a selective agonist of TRPV3 channels.[3][4][5][6] Activation of these ion channels leads to an influx of calcium ions, which can modulate various cellular processes, including thermosensation and pain perception.

-

Potassium Channel Regulation: By inhibiting Kv2.1 potassium channels, drofenine can alter cellular excitability by modulating the repolarization phase of the action potential.[7]

Experimental Protocols for Drofenine Target Identification

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method):

This spectrophotometric assay is a standard method for determining the inhibition of cholinesterases.

-

Reagents and Preparation:

-

Phosphate buffer (pH 7.4)

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Purified human BChE

-

Drofenine hydrochloride solutions of varying concentrations

-

-

Assay Procedure:

-

The assay is performed in a 96-well microplate format.

-

A pre-incubation step involves mixing the BChE enzyme with different concentrations of drofenine for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the substrate, butyrylthiocholine.

-

The enzyme hydrolyzes the substrate to thiocholine.

-

Thiocholine then reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate anion.

-

-

Data Acquisition and Analysis:

-

The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

-

Inhibition curves are generated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

The Ki value is determined from these curves using appropriate enzyme kinetic models.[2]

-

TRPV3 Agonist Activity via Calcium Flux Assay: